

Troubleshooting UC-764864 insolubility in aqueous solutions

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Compound of Interest

Compound Name: UC-764864

Cat. No.: B12385791

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Technical Support Center: UC-764864

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with **UC-764864** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is **UC-764864** and what are its general properties?

UC-764864 is a small molecule inhibitor that targets the active site of the ubiquitin-conjugating enzyme UBE2N.^{[1][2][3]} It plays a role in blocking the ubiquitination of substrates related to innate immunity and inflammation in human Acute Myeloid Leukemia (AML) cell lines.^{[1][2][3]} Inhibition of UBE2N function with **UC-764864** can disrupt oncogenic immune signaling, leading to cell death in leukemic hematopoietic stem and progenitor cells (HSPCs) while sparing normal HSPCs in vitro.^{[1][4]}

Chemical Properties of **UC-764864**:

Property	Value	Reference
CAS Number	2566480-62-2 or 278806-03-4	[1][5]
Molecular Formula	C19H18N2OS	[1][5][6]
Molecular Weight	322.42 g/mol	[1][5]
Purity	>98% (typical)	[6]
Appearance	To be determined (often a powder)	[6]

Q2: I'm having trouble dissolving **UC-764864** in my aqueous buffer. Is this expected?

Yes, this is a common issue. Many small molecule inhibitors, including those targeting hydrophobic pockets of enzymes, exhibit low aqueous solubility.[7] The primary solvent for **UC-764864** is Dimethyl Sulfoxide (DMSO).[3][5][8] When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the compound can precipitate out of solution due to the drastic change in solvent polarity.[7]

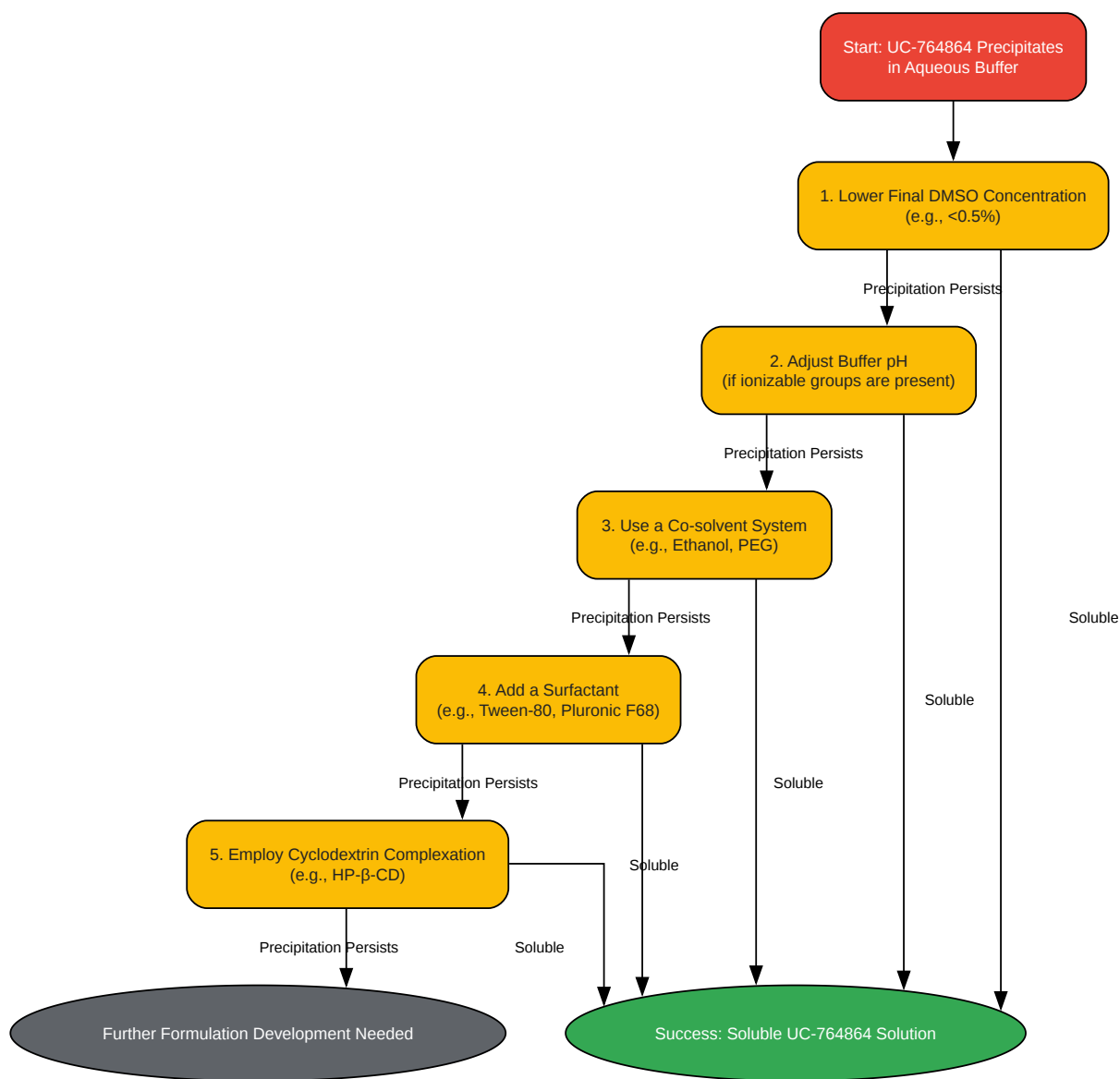
Q3: My **UC-764864** precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock is a clear indication of poor aqueous solubility. The troubleshooting workflow below outlines several strategies to address this issue. It is recommended to start with the simplest methods, such as adjusting the solvent concentration or pH, before moving to more complex formulation approaches.

Troubleshooting Guides

Guide 1: Initial Steps to Address Precipitation

This guide provides a step-by-step approach to troubleshoot the precipitation of **UC-764864** upon dilution into aqueous buffers.

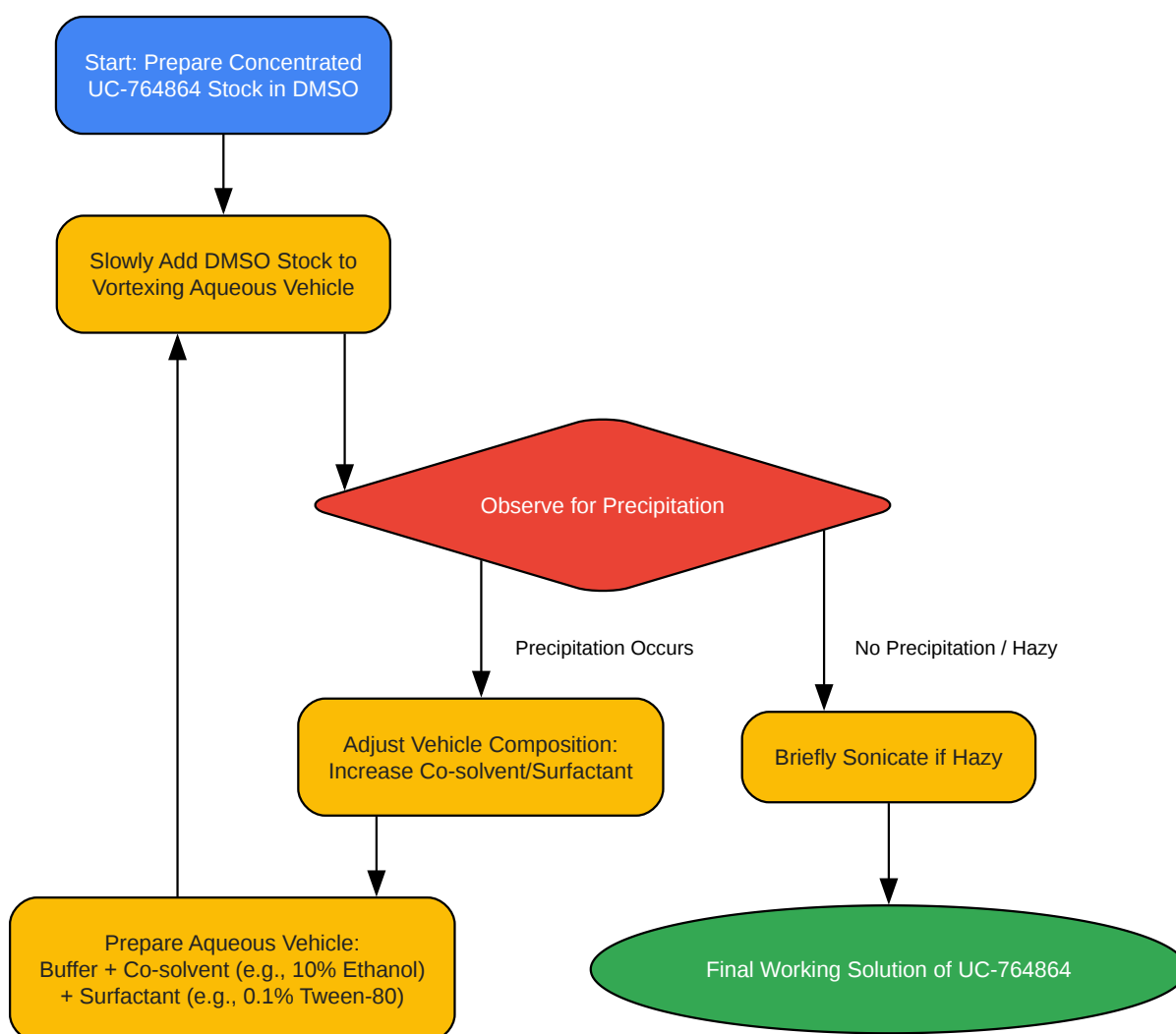


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Caption: Troubleshooting workflow for **UC-764864** precipitation.

Guide 2: Preparing a Soluble Formulation of UC-764864

If initial troubleshooting steps fail, a more robust formulation approach may be necessary. This guide details the process of using a co-solvent and a surfactant to improve the solubility of **UC-764864**.



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Caption: Workflow for preparing a soluble **UC-764864** formulation.

Experimental Protocols

Protocol 1: Preparation of a UC-764864 Stock Solution

- Material: **UC-764864** powder, high-purity DMSO.
- Procedure:
 - Allow the **UC-764864** vial to equilibrate to room temperature before opening.
 - Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
 - Vortex the solution for 1-2 minutes.
 - If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
[3][5]
 - Visually inspect the solution to ensure there are no visible particles.
 - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][5]

Protocol 2: pH-Dependent Solubility Testing

- Materials: **UC-764864** DMSO stock, a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0), and a UV-Vis spectrophotometer or HPLC.
- Procedure:
 - Prepare a set of aqueous buffers at different pH values.
 - Add a small, consistent volume of the **UC-764864** DMSO stock to each buffer to a final concentration where insolubility is observed (e.g., 10 µM). Ensure the final DMSO concentration is constant and low (e.g., <0.5%).
 - Incubate the solutions at room temperature for 1 hour, with gentle agitation.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
- Carefully collect the supernatant.
- Measure the concentration of the dissolved **UC-764864** in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λ_{max} of **UC-764864** or HPLC).
- Plot the measured solubility against the buffer pH to determine the optimal pH range for solubility.

Protocol 3: Co-solvent and Surfactant Screening

- Materials: **UC-764864** DMSO stock, aqueous buffer, and a selection of co-solvents (e.g., ethanol, PEG-400) and surfactants (e.g., Tween-80, Pluronic F-68).
- Procedure:
 - Prepare a series of aqueous vehicles containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol) or a surfactant (e.g., 0.05%, 0.1%, 0.5% Tween-80).
 - Slowly add the **UC-764864** DMSO stock to each vehicle while vortexing to achieve the desired final concentration.
 - Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).
 - Quantify the solubility in the most promising formulations using the method described in Protocol 2.

Quantitative Data Summary

The following table summarizes the potential impact of various solubilization methods on the aqueous solubility of a hypothetical poorly soluble small molecule inhibitor like **UC-764864**. These values are illustrative and should be determined experimentally for **UC-764864**.

Formulation	Final DMSO (%)	pH	Additive(s)	Expected Solubility (µM)
Control	0.5%	7.4	None	< 1
pH Adjustment	0.5%	6.0	None	5 - 10
Co-solvent	0.5%	7.4	10% Ethanol	10 - 20
Surfactant	0.5%	7.4	0.1% Tween-80	15 - 30
Combined	0.5%	7.4	10% Ethanol + 0.1% Tween-80	> 50

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